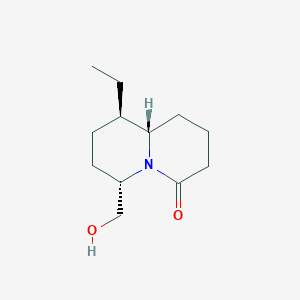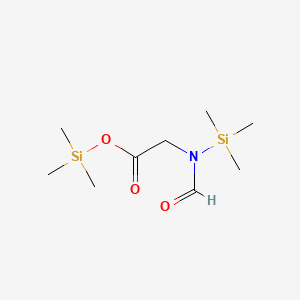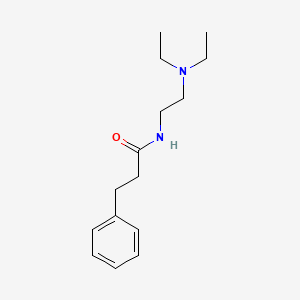
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- is an organic compound belonging to the class of primary carboxylic acid amides. This compound is characterized by the presence of a propionamide group attached to a diethylaminoethyl and phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- typically involves the reaction of propionamide with diethylaminoethyl and phenyl groups under controlled conditions. One common method involves the use of radical polymerization, where the reactants are dissolved in a suitable solvent, such as tetrahydrofuran (THF), and subjected to specific reaction conditions . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylaminoethyl group can interact with cellular membranes, leading to changes in membrane permeability and function . Additionally, the phenyl group may contribute to the compound’s binding affinity to specific receptors or enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procainamide: A compound with a similar structure, used as an antiarrhythmic agent.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with pH-sensitive properties, used in drug delivery and biomedical applications.
Uniqueness
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which impart specific chemical and biological properties
Eigenschaften
CAS-Nummer |
51816-18-3 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-3-17(4-2)13-12-16-15(18)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
SKPUBZZYQWWUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
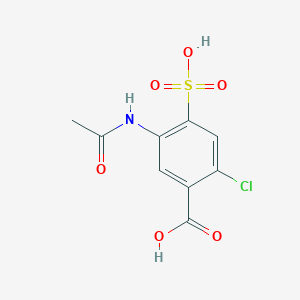

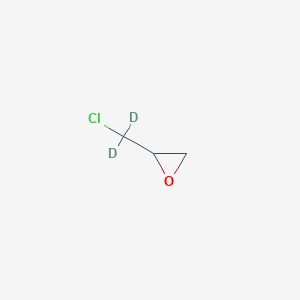
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
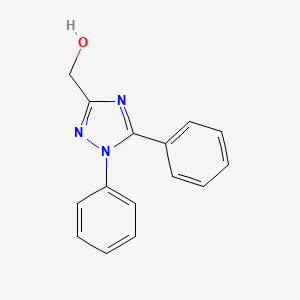
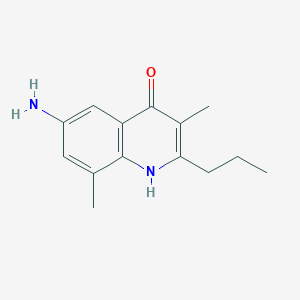
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
